molecular formula C8H6BrF3O2 B1529526 4-Bromo-2-(2,2,2-trifluoroethoxy)phenol CAS No. 1823566-98-8

4-Bromo-2-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B1529526
CAS No.: 1823566-98-8
M. Wt: 271.03 g/mol
InChI Key: GMVMYIXWYXXDPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2,2-trifluoroethoxy)phenol is an organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and a phenolic hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the phenol, making it more nucleophilic.

    Etherification: The deprotonated phenol then undergoes nucleophilic substitution with 2,2,2-trifluoroethanol, forming the desired ether linkage.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia for amination reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: 2-(2,2,2-Trifluoroethoxy)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties imparted by the trifluoroethoxy group.

Mechanism of Action

The mechanism by which 4-Bromo-2-(2,2,2-trifluoroethoxy)phenol exerts its effects depends on its application:

    Biochemical Probes: The compound can interact with specific enzymes or receptors due to its phenolic hydroxyl group, which can form hydrogen bonds or participate in other interactions.

    Pharmacological Effects: The trifluoroethoxy group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    4-Bromo-2-(2,2,2-trifluoroethoxy)aniline: Similar structure but with an amino group instead of a hydroxyl group.

    4-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness: 4-Bromo-2-(2,2,2-trifluoroethoxy)phenol is unique due to the combination of its bromine atom, trifluoroethoxy group, and phenolic hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

4-bromo-2-(2,2,2-trifluoroethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c9-5-1-2-6(13)7(3-5)14-4-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVMYIXWYXXDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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